molecular formula C12H12O3 B6258631 methyl 4-cyclopropanecarbonylbenzoate CAS No. 1400701-82-7

methyl 4-cyclopropanecarbonylbenzoate

Cat. No.: B6258631
CAS No.: 1400701-82-7
M. Wt: 204.2
InChI Key:
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Description

Methyl 4-cyclopropanecarbonylbenzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a cyclopropanecarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropanecarbonylbenzoate typically involves the esterification of 4-cyclopropanecarbonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropanecarbonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-cyclopropanecarbonylbenzoic acid, while reduction may produce 4-cyclopropanemethanol .

Scientific Research Applications

Methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-cyclopropanecarbonylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyclopropanecarbonylbenzoate is unique due to the presence of the cyclopropane ring, which introduces strain and affects the compound’s reactivity and binding properties. This makes it a valuable compound for studying steric effects and developing new chemical reactions .

Properties

CAS No.

1400701-82-7

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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